![molecular formula C18H10Br2N2O6S B14263005 2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] CAS No. 158102-45-5](/img/structure/B14263005.png)
2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is a complex organic compound characterized by its unique structure, which includes bromine, sulfonyl, and dihydroxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] typically involves multi-step organic reactions. One common method includes the bromination of 4,5-dihydroxyphenyl compounds followed by sulfonylation and subsequent nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include oxidative stress and apoptosis, making it a potential candidate for anti-cancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Sulfonylbis[3-(3-chloro-4,5-dihydroxyphenyl)prop-2-enenitrile]
- 2,2’-Sulfonylbis[3-(3-fluoro-4,5-dihydroxyphenyl)prop-2-enenitrile]
Uniqueness
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
This detailed article provides a comprehensive overview of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
158102-45-5 |
|---|---|
Fórmula molecular |
C18H10Br2N2O6S |
Peso molecular |
542.2 g/mol |
Nombre IUPAC |
3-(3-bromo-4,5-dihydroxyphenyl)-2-[2-(3-bromo-4,5-dihydroxyphenyl)-1-cyanoethenyl]sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C18H10Br2N2O6S/c19-13-3-9(5-15(23)17(13)25)1-11(7-21)29(27,28)12(8-22)2-10-4-14(20)18(26)16(24)6-10/h1-6,23-26H |
Clave InChI |
VBOBOVYYRHVGSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)Br)C=C(C#N)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
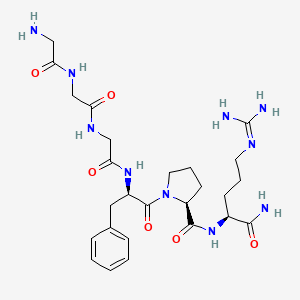
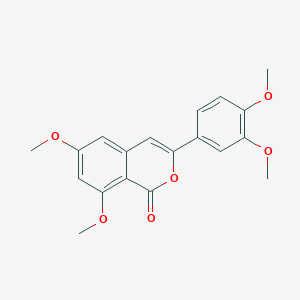
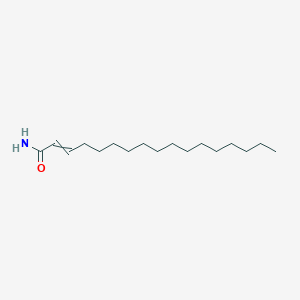
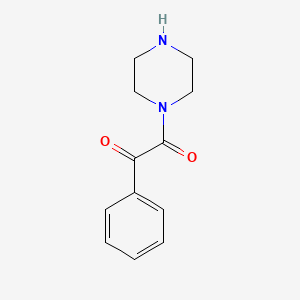
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
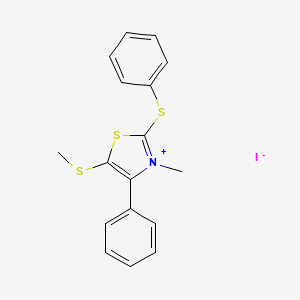

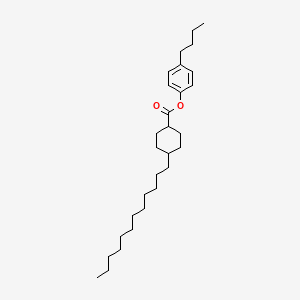

![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)

